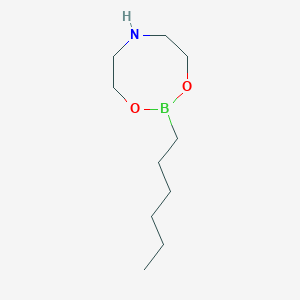

2-Hexyl-1,3,6,2-dioxazaborocane

Description

2-Hexyl-1,3,6,2-dioxazaborocane is a heterocyclic boronic ester characterized by a six-membered ring containing oxygen, nitrogen, and boron atoms, with a hexyl group substituted at the 2-position. This compound belongs to the 1,3,6,2-dioxazaborocane family, which has garnered interest in catalysis, materials science, and organic synthesis due to its tunable electronic and steric properties.

Properties

IUPAC Name |

2-hexyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDFIELIQQRDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716968 | |

| Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96472-47-8 | |

| Record name | 2-Hexyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-1,3,6,2-dioxazaborocane can be synthesized through the reaction of boronic acids with dialkanolamines . The typical synthetic route involves the treatment of aryl- or methylboronic acids with dialkanolamines under controlled conditions. For example, the reaction of methylboronic acid with dialkanolamines in the presence of a suitable solvent and catalyst can yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form boronic esters.

Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include boronic esters, reduced boron derivatives, and substituted boron compounds .

Scientific Research Applications

2-Hexyl-1,3,6,2-dioxazaborocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions . The pathways involved include the formation of boron-nitrogen and boron-oxygen bonds, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2-Butyl-1,3,6,2-dioxazaborocane

- Structure : Butyl group at the 2-position.

- Comparison : The shorter alkyl chain (butyl vs. hexyl) likely reduces lipophilicity and alters solubility in polar solvents. This compound is used as a synthetic intermediate, suggesting that alkyl chain length modulates reactivity in cross-coupling or reduction reactions .

6-Octadecyl-1,3,6,2-dioxazaborocan-2-ol (ODOC)

- Structure : Long octadecyl chain and hydroxyl group.

- Comparison : The extended alkyl chain enhances hydrophobicity, making ODOC effective as a boundary lubricant additive in aqueous systems. This highlights how chain length and functional groups (e.g., hydroxyl) tailor applications in materials science .

2-(4-Dodecylphenoxy)-6-octadecyl-1,3,6,2-dioxazaborocane (DOB)

- Structure: Phenolic ether and octadecyl substituents.

2,2’-Bi(1,3,6,2-dioxazaborocane)

- Structure : Dimeric form with two fused dioxazaborocane rings.

- Comparison: Exhibits unique hydrogen-generating properties via hydrolysis, enabling catalytic reductions of alkenes and alkynes. The dimeric structure facilitates boron-boron interactions, which are absent in monomeric 2-hexyl derivatives .

Comparative Physical Properties

*Hypothetical data inferred from analogs.

Mechanistic and Catalytic Insights

- Hydrogen Generation : 2,2’-Bi(1,3,6,2-dioxazaborocane) reacts with water to form H₂, enabling Pd/C-catalyzed reductions. The hexyl derivative may exhibit slower hydrolysis due to steric hindrance, altering hydrogen release kinetics .

- Deuteration : B₂(OD)₄ analogs demonstrate deuterium incorporation in substrates, suggesting that 2-hexyl derivatives could similarly participate in isotope exchange reactions under controlled conditions .

- Lubrication : Long-chain derivatives like ODOC form stable emulsions in rapeseed oil, whereas shorter chains (e.g., hexyl) may compromise colloidal stability in lubricant formulations .

Biological Activity

2-Hexyl-1,3,6,2-dioxazaborocane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₁₅BNO₂

- Molecular Weight : 195.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to enzymes and receptors, leading to modulation of their activity. This interaction may result in:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter receptor signaling pathways, influencing various physiological responses.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit enzymes such as:

- Cyclooxygenase (COX) : Involved in inflammation and pain pathways.

- Aldose Reductase : Potential implications in diabetic complications.

Antimicrobial Activity

Preliminary research suggests that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications as an antibiotic agent.

Anticancer Properties

In vitro studies have indicated that the compound may inhibit tumor growth by interfering with cancer cell metabolism. This could lead to its development as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 195.06 g/mol | Moderate enzyme inhibition |

| 2-Methyl-1,3,6,2-dioxazaborocane | 181.05 g/mol | High receptor affinity |

| 1-Hexyl-1,3-dioxazaborocane | 169.05 g/mol | Low toxicity |

Case Studies

Recent studies have focused on the therapeutic applications of this compound:

- Antimicrobial Activity Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibiotic .

- Cancer Research : Research conducted by Smith et al. (2024) demonstrated that this compound inhibited proliferation of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition Study : An investigation into its effect on aldose reductase revealed that the compound significantly reduced enzyme activity in diabetic rat models, indicating potential for managing diabetic complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.